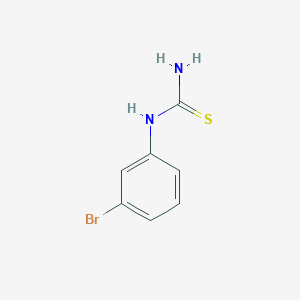

1-(3-Bromophenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRVSIPVHYWULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370836 | |

| Record name | 1-(3-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21327-14-0 | |

| Record name | 1-(3-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)thiourea

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenyl)thiourea, a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Thiourea derivatives are a significant class of organic compounds known for their wide range of biological activities and applications as intermediates in the synthesis of various heterocyclic compounds. This compound, in particular, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis is a fundamental procedure, typically achieved through the reaction of an appropriately substituted aniline with a thiocyanate salt in an acidic medium.

Synthesis Protocol

The synthesis of this compound can be effectively carried out by the reaction of 3-bromoaniline with potassium thiocyanate in the presence of hydrochloric acid.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

3-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 ml of water.[1]

-

To this mixture, add 1.6 ml of concentrated HCl.[1]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[1]

-

After the reflux period, cool the mixture to room temperature.

-

Stir the cooled reaction mixture overnight to facilitate precipitation of the product.[1]

-

Filter the precipitate, and wash it thoroughly with water.[1]

-

Dry the collected solid.

-

Recrystallize the crude product from ethyl acetate to obtain colorless plates of this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇BrN₂S | [1] |

| Molecular Weight | 231.12 g/mol | [1] |

| Melting Point | 389–391 K (116-118 °C) | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

Experimental Workflow

The workflow for the synthesis and purification of this compound is illustrated below.

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques. The primary characterization method reported is single-crystal X-ray diffraction, which provides detailed information about the molecular structure and crystal packing.[1] The melting point of the recrystallized product is a key indicator of its purity.

Conclusion

This guide outlines a reliable and straightforward protocol for the synthesis of this compound. The methodology is well-established and provides the target compound in good purity after recrystallization. The provided data and workflows are intended to assist researchers in the successful replication of this synthesis.

References

An In-depth Technical Guide to the Formation of 1-(3-Bromophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the formation of 1-(3-Bromophenyl)thiourea, a compound of interest in medicinal chemistry and organic synthesis. The document details the core reaction mechanisms, provides experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthesis Mechanisms and Methodologies

The formation of this compound is predominantly achieved through two principal synthetic routes, each with distinct advantages and mechanistic pathways.

Route 1: From 3-Bromoaniline and Thiocyanate Salts

This widely utilized method involves the reaction of 3-bromoaniline with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an acidic medium. The reaction is believed to proceed through the in situ formation of 3-bromophenyl isothiocyanate, which subsequently reacts with ammonia generated from the ammonium salt or added separately to yield the final thiourea product.

Route 2: From 3-Bromophenyl Isothiocyanate and Ammonia

A more direct approach involves the reaction of commercially available or synthesized 3-bromophenyl isothiocyanate with ammonia. This reaction follows a well-established nucleophilic addition mechanism where the ammonia molecule attacks the electrophilic carbon of the isothiocyanate group.

Reaction Mechanisms and Logical Workflow

The following diagrams illustrate the step-by-step mechanistic pathways for the two primary synthetic routes.

Caption: Proposed mechanism for the formation of this compound from 3-bromoaniline.

Caption: Nucleophilic addition mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthetic routes to this compound.

| Parameter | Route 1: From 3-Bromoaniline | Route 2: From 3-Bromophenyl Isothiocyanate |

| Starting Materials | 3-Bromoaniline, Potassium Thiocyanate, Conc. HCl | 3-Bromophenyl Isothiocyanate, Ammonia |

| Solvent | Water | Dichloromethane or other suitable organic solvents |

| Reaction Temperature | Reflux | Room Temperature to Reflux |

| Reaction Time | 3 hours | Typically a few hours |

| Yield | High (Specific yield not reported in the cited literature) | Generally high (Yields >95% are common for analogous reactions[1]) |

| Purification | Recrystallization from ethyl acetate | Removal of solvent, may require further purification |

Detailed Experimental Protocols

Protocol for Route 1: Synthesis from 3-Bromoaniline and Potassium Thiocyanate [1]

-

Materials:

-

3-Bromoaniline (1.39 g, 0.0081 mol)

-

Potassium thiocyanate (1.4 g, 0.0142 mol)

-

Concentrated Hydrochloric Acid (1.6 ml)

-

Water (20 ml)

-

Ethyl acetate (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, combine 3-bromoaniline, potassium thiocyanate, and water.

-

Add concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and stir overnight.

-

Filter the precipitated product.

-

Wash the solid with water.

-

Dry the product.

-

Recrystallize the crude product from ethyl acetate to obtain colorless plates.

-

The melting point of the purified product is reported to be 389–391 K.[1]

-

General Protocol for Route 2: Synthesis from 3-Bromophenyl Isothiocyanate and Ammonia

While a specific protocol for this compound was not detailed in the surveyed literature, the following general procedure for the reaction of an isothiocyanate with an amine can be adapted.[1]

-

Materials:

-

3-Bromophenyl Isothiocyanate (1.0 eq)

-

Ammonia (solution in a suitable solvent or gaseous) (1.0-1.2 eq)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

-

Procedure:

-

Dissolve 3-bromophenyl isothiocyanate in the chosen solvent in a clean, dry reaction vessel to a concentration of approximately 0.1-0.5 M.

-

To the stirred solution of the isothiocyanate, add the ammonia solution dropwise at room temperature. If using gaseous ammonia, it can be bubbled through the solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction is typically complete within a few hours at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification, if required, can be achieved by recrystallization or column chromatography.

-

References

An In-depth Technical Guide to 1-(3-Bromophenyl)thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)thiourea is an organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, based on available scientific literature.

Chemical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂S | [1] |

| Molecular Weight | 231.11 g/mol | [2] |

| CAS Number | 21327-14-0 | [3] |

| Melting Point | 150-151 °C (389–391 K) | [1] |

| Appearance | Colorless plates | [1] |

| Solubility | Soluble in ethyl acetate | [1] |

Chemical Structure

The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule consists of a 3-bromophenyl ring attached to a thiourea group.

Crystal Structure Data

The compound crystallizes in the triclinic space group P-1. Detailed crystallographic data are summarized below.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5308(8) |

| b (Å) | 8.5316(12) |

| c (Å) | 9.4249(14) |

| α (°) | 103.500(3) |

| β (°) | 90.878(3) |

| γ (°) | 97.232(4) |

| Volume (ų) | 428.54(11) |

| Z | 2 |

In the solid state, the thiourea moiety is nearly planar, and the benzene ring is twisted with respect to this plane. The crystal structure is stabilized by intermolecular hydrogen bonds.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-bromoaniline with potassium thiocyanate in the presence of a strong acid.[1]

Materials:

-

3-Bromoaniline

-

Potassium thiocyanate

-

Concentrated Hydrochloric Acid

-

Water

-

Ethyl acetate

Procedure:

-

A mixture of 3-bromoaniline (1.39 g, 8.1 mmol) and potassium thiocyanate (1.4 g, 14.2 mmol) in 20 ml of water is prepared.

-

Concentrated hydrochloric acid (1.6 ml) is added to the mixture.

-

The reaction mixture is refluxed for 3 hours.

-

After cooling to room temperature, the mixture is stirred overnight.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from ethyl acetate yields colorless plates of this compound.[1]

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the reviewed literature, the broader class of thiourea derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Thiourea-containing compounds have been reported to modulate various signaling pathways implicated in disease. For instance, in the context of cancer, some thiourea derivatives have been shown to inhibit key signaling pathways such as the PI3K/Akt/mTOR and Hedgehog pathways, which are crucial for cell proliferation, survival, and differentiation.

Disclaimer: The following diagram illustrates a generalized signaling pathway that has been associated with the anticancer activity of some thiourea derivatives. It is presented here for illustrative purposes and does not represent experimentally confirmed data for this compound specifically.

Caption: Generalized PI3K/Akt/mTOR pathway and potential inhibition by thiourea derivatives.

Conclusion

This compound is a well-characterized compound in terms of its chemical synthesis and solid-state structure. The provided data serves as a valuable resource for researchers working with this molecule. Further investigation into its spectroscopic properties and biological activities is warranted to fully explore its potential applications, particularly in the field of drug discovery. The general biological activities of the broader thiourea class of compounds suggest that this compound could be a candidate for screening in various disease models.

References

Crystal Structure of 1-(3-Bromophenyl)thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the crystal structure of 1-(3-Bromophenyl)thiourea, a compound of interest in medicinal chemistry and materials science. The following sections present its crystallographic data, the experimental procedures for its synthesis and characterization, and a visualization of its molecular interactions and the workflow for its analysis.

Crystallographic Data

The crystal structure of this compound (C₇H₇BrN₂S) has been determined by X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.[2] A summary of the key crystal data and structure refinement parameters is provided in the table below.

| Parameter | Value |

| Empirical Formula | C₇H₇BrN₂S |

| Formula Weight | 231.12 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5308 (8) |

| b (Å) | 8.5316 (12) |

| c (Å) | 9.4249 (14) |

| α (°) | 103.500 (3) |

| β (°) | 90.878 (3) |

| γ (°) | 97.232 (4) |

| Volume (ų) | 428.54 (11) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.791 |

| Absorption Coefficient (mm⁻¹) | 4.97 |

| F(000) | 228 |

| Crystal Size (mm) | 0.23 × 0.16 × 0.07 |

| Reflections Collected | 5292 |

| Independent Reflections | 1481 |

| R_int | 0.034 |

| Final R indices [I > 2σ(I)] | R1 = 0.024, wR2 = 0.067 |

| Goodness-of-fit on F² | 1.09 |

Table 1: Crystal data and structure refinement for this compound.[1][2]

Molecular Geometry and Intermolecular Interactions

In the crystal structure, the thiourea moiety is nearly planar, with an r.m.s. deviation of 0.004 Å.[1] This planar group forms a dihedral angle of 66.72 (15)° with the benzene ring.[1] The molecules in the crystal are linked by N—H⋯S and N—H⋯N hydrogen bonds, forming sheets that lie parallel to the (101) plane.[1]

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N1···S1ⁱ | 1.05 | 2.28 | 3.307 (3) | 166 |

| N2—H1N2···S1ⁱⁱ | 0.96 | 2.40 | 3.349 (3) | 168 |

| N2—H2N2···Br1ⁱⁱⁱ | 0.92 | 2.71 | 3.468 (2) | 141 |

Table 2: Hydrogen-bond geometry (Å, °).[1] Symmetry codes: (i) x-1, y+1, z; (ii) -x+1, -y, -z+2; (iii) x+1, y, z.

Experimental Protocols

Synthesis of this compound:

The synthesis of the title compound was achieved by refluxing 3-bromoaniline (1.39 g, 0.0081 mol) with potassium thiocyanate (1.4 g, 0.0142 mol) in a mixture of 20 ml of water and 1.6 ml of concentrated HCl for 3 hours.[2] The reaction mixture was subsequently cooled to room temperature and stirred overnight. The resulting precipitate was filtered, washed with water, and dried. Recrystallization from ethyl acetate yielded colorless plates.[2]

X-ray Crystallography:

A single crystal of suitable dimensions was selected for X-ray diffraction analysis. The data collection was performed on a Bruker SMART APEXII DUO CCD diffractometer.[1] The crystal was maintained at a temperature of 100 K during data collection using an Oxford Cryosystems Cobra open-flow nitrogen cryostat.[2] The collected data were processed using the SAINT software package.[1] The crystal structure was solved using the SHELXTL program suite.[1] An absorption correction was applied using the SADABS program.[1] The refinement of the structure was carried out against F² using all reflections.[2] Hydrogen atoms attached to nitrogen were located in a difference Fourier map and refined using a riding model, while other hydrogen atoms were placed in geometrically calculated positions.[2]

Visualizations

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Bromophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromophenyl)thiourea. The information is compiled from available experimental data and spectral analysis of analogous compounds, offering a valuable resource for researchers in medicinal chemistry, materials science, and related fields.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇BrN₂S[1]

-

Molecular Weight: 231.12 g/mol [1]

-

Appearance: Colorless plates[1]

Synthesis and Experimental Protocols

A reliable method for the synthesis of this compound has been reported and involves the reaction of 3-bromoaniline with potassium thiocyanate in the presence of hydrochloric acid.[1]

Detailed Synthesis Protocol:

-

A mixture of 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), 20 ml of water, and 1.6 ml of concentrated HCl is refluxed for 3 hours.[1]

-

The reaction mixture is then cooled to room temperature and stirred overnight.[1]

-

The resulting precipitate is collected by filtration, washed with water, and dried.[1]

-

The crude product is recrystallized from ethyl acetate to yield colorless plates of this compound.[1]

General Spectroscopic Analysis Workflow:

The characterization of newly synthesized this compound typically follows a standard analytical workflow to confirm its identity and purity.

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | Singlet (broad) | 1H | N-H (thiourea) |

| ~7.5 - 8.0 | Multiplet | 4H | Aromatic C-H |

| ~7.2 - 7.5 | Singlet (broad) | 2H | NH ₂ (thiourea) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C =S (thiourea) |

| ~138 - 142 | Aromatic C -N |

| ~130 - 135 | Aromatic C -H |

| ~128 - 130 | Aromatic C -H |

| ~122 - 125 | Aromatic C -Br |

| ~120 - 123 | Aromatic C -H |

| ~118 - 121 | Aromatic C -H |

Note: The prediction is based on the analysis of similar bromophenyl and thiourea-containing compounds.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (thiourea NH₂) |

| 3200 - 3100 | Medium | N-H stretching (thiourea NH) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending |

| 1550 - 1450 | Strong | C=C aromatic ring stretching |

| 1350 - 1250 | Strong | C=S stretching |

| 800 - 700 | Strong | C-H out-of-plane bending (m-disubstituted) |

| 700 - 600 | Medium | C-Br stretching |

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 230/232 | ~100 / ~98 | [M]⁺˙ (Molecular ion peak with bromine isotopes ⁷⁹Br/⁸¹Br) |

| 171/173 | Variable | [M - S - NH₂]⁺ |

| 155/157 | Variable | [M - CSNH₂]⁺ (Bromophenyl fragment) |

| 92 | Variable | [C₆H₄N]⁺ |

| 76 | Variable | [C₆H₄]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

This technical guide serves as a foundational resource for researchers working with this compound. While direct experimental spectra are pending public availability, the provided data, based on established synthetic protocols and spectroscopic principles, offers a robust starting point for characterization and further investigation.

References

Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Bromophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and synthetic methodology for 1-(3-Bromophenyl)thiourea. The information is curated for professionals in research and development who require precise data and reproducible experimental protocols.

Physicochemical Data: Melting Point of this compound

The melting point of this compound has been reported with some variance in the scientific literature. This discrepancy may be attributed to different experimental conditions, sample purity, or polymorphic forms of the compound. A summary of the reported values is presented below for comparative analysis.

| Parameter | Reported Value (°C) | Reported Value (K) | Source |

| Melting Point | 116–118 °C | 389–391 K | National Institutes of Health (NIH)[1] |

| Melting Point | 150-151 °C | 423-424 K | Chemical Suppliers[2] |

| Melting Point | 150 °C | 423 K | GlobalChemMall[3] |

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound has been documented. This protocol allows for the replication of the synthesis in a laboratory setting.

Materials:

-

3-Bromoaniline (1.39 g, 0.0081 mol)

-

Potassium thiocyanate (1.4 g, 0.0142 mol)

-

Concentrated Hydrochloric Acid (1.6 ml)

-

Water (20 ml)

-

Ethyl acetate (for recrystallization)

Procedure:

-

A mixture of 3-bromoaniline, potassium thiocyanate, water, and concentrated hydrochloric acid is refluxed for 3 hours.[1]

-

The reaction mixture is then cooled to room temperature and stirred overnight.[1]

-

The precipitated product is collected by filtration.

-

The collected solid is washed with water and subsequently dried.

-

The crude product is recrystallized from ethyl acetate to yield colorless plates of this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol for this compound.

Logical Relationship of Reported Melting Points

The variance in the reported melting points suggests a need for careful consideration and further analytical characterization by researchers. The following diagram illustrates the relationship between the conflicting data points.

Biological Context

Thiourea and its derivatives are recognized for their diverse biological activities.[4] These compounds have garnered attention for their potential applications as antibacterial, antioxidant, anticancer, and anti-inflammatory agents.[4] The biological potential of thiourea derivatives is an active area of research in drug development. While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of thiourea compounds is known to interact with various biological targets. Further research would be necessary to elucidate the specific mechanisms of action for this particular derivative.

References

Quantum Chemical Blueprint of 1-(3-Bromophenyl)thiourea: A Technical Guide

This technical guide provides an in-depth analysis of the quantum chemical properties of 1-(3-Bromophenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural, electronic, and vibrational characteristics through theoretical calculations.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure of molecules. For this compound, these calculations provide optimized geometrical parameters that can be compared with experimental data from techniques like X-ray crystallography.

A foundational study has determined the crystal structure of this compound, revealing key structural features. The thiourea moiety is nearly planar, and it forms a significant dihedral angle with the benzene ring.[1] In the solid state, the molecular packing is stabilized by a network of intermolecular hydrogen bonds.[1]

Table 1: Selected Experimental Crystal Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C7H7BrN2S |

| Molecular Weight | 231.12 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.5308 (8) |

| b (Å) | 8.5316 (12) |

| c (Å) | 9.4249 (14) |

| α (°) | 103.500 (3) |

| β (°) | 90.878 (3) |

| γ (°) | 97.232 (4) |

| Volume (ų) | 428.54 (11) |

| Z | 2 |

| Temperature (K) | 100 |

Computational Protocol for Quantum Chemical Calculations

The following section outlines a detailed, standardized protocol for performing quantum chemical calculations on this compound, based on methodologies commonly applied to similar thiourea derivatives.[2][3]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

-

Software: Gaussian suite of programs is a standard choice.[2]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[2] Other functionals like ωB97X-D can also be employed.[2]

-

Basis Set: A common choice is the 6-311++G(d,p) basis set, which provides a good description of the electronic structure for a wide range of organic molecules.[2]

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry has reached a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

-

Prediction of Infrared Spectrum: The calculated vibrational frequencies can be correlated with experimental FT-IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic transitions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Tabulated Quantum Chemical Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above.

Table 2: Calculated Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | Value | ||

| C-N (thiourea) | Value | ||

| C-N (phenyl) | Value | ||

| C-Br | Value | ||

| N-C-N | Value | ||

| C-N-C | Value | ||

| C-C-Br | Value | ||

| Phenyl-Thiourea | Value |

Table 3: Calculated Vibrational Frequencies and Electronic Properties (Illustrative)

| Property | Value |

| Key Vibrational Frequencies (cm⁻¹) | ν(N-H), ν(C=S), ν(C-N) |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Visualizing Computational Workflows and Relationships

Diagrams are essential for illustrating the logical flow of computational studies and the interplay between theoretical and experimental data.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Theory-Experiment Correlation.

Conclusion

The quantum chemical analysis of this compound provides invaluable insights into its molecular properties. By combining DFT calculations with experimental data, a detailed understanding of its geometry, vibrational modes, and electronic structure can be achieved. This knowledge is crucial for rational drug design and the development of new materials, enabling predictions of molecular behavior and interactions. The protocols and data presented in this guide serve as a foundational resource for further research and development involving this and related thiourea derivatives.

References

Theoretical Frontiers in Drug Discovery: An In-depth Analysis of Brominated Phenylthiourea Derivatives

For Immediate Release

A comprehensive technical guide exploring the computational chemistry and theoretical underpinnings of brominated phenylthiourea derivatives, offering insights for researchers, medicinal chemists, and drug development professionals. This whitepaper details the theoretical studies, quantitative structure-activity relationships (QSAR), and molecular interactions that govern the biological potential of this promising class of compounds.

Thiourea derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of a bromine atom to the phenyl ring of these molecules can significantly modulate their electronic and lipophilic characteristics, leading to enhanced therapeutic efficacy and novel mechanisms of action.[4] This guide delves into the theoretical studies that illuminate the structure-activity relationships of brominated phenylthiourea derivatives, providing a foundational understanding for future rational drug design.

Core Theoretical Approaches: A Methodological Overview

The theoretical investigation of brominated phenylthiourea derivatives primarily relies on a suite of computational methods to predict their physicochemical properties, biological activity, and molecular interactions. The most prominent of these are Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Experimental Protocols: Key Methodologies

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For brominated phenylthiourea derivatives, DFT calculations, often employing the B3LYP method with a 6-311G** basis set, are utilized to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.[5] These calculations provide insights into the molecule's stability and reactivity.[6]

Molecular Docking Simulations: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][7] In the context of drug design, molecular docking is used to model the interaction between a brominated phenylthiourea derivative (the ligand) and a biological target, such as a protein or enzyme.[5][8] This allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds and van der Waals forces.[5]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[9][10] For brominated phenylthiourea derivatives, QSAR studies are instrumental in identifying the physicochemical properties (descriptors) that are critical for their therapeutic effects. A common form of a QSAR equation is: Log 1/IC50 = a * (Descriptor 1) + b * (Descriptor 2) + c.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data derived from theoretical and experimental studies of phenylthiourea derivatives, including brominated analogues where available.

| Compound | Method | Parameter | Value | Reference |

| N-(2-Bromophenyl)thiourea | X-ray | Dihedral Angle (Thiourea-Benzene) | 80.82 (16)° | [11] |

| 1-(4-bromophenyl)thiourea | PubChem | Molecular Weight | 231.11 g/mol | [12] |

| N-benzoyl-N'-phenylthiourea Deriv. | QSAR | Best Equation (Anticancer) | Log 1/IC50 = 0.354 π + 0.064 | [9][10] |

| Phenylthiourea Derivative (3c) | Assay | IC50 (PvdP tyrosinase) | 0.57 ± 0.05 µM | [8] |

Table 1: Selected Physicochemical and Biological Activity Data for Phenylthiourea Derivatives.

| Theoretical Method | Basis Set | Investigated Properties |

| DFT | 6-311++G(2df,2p) / 6-311G(d,p) | Optimized geometry, vibrational frequencies, electronic properties (HOMO-LUMO), antioxidant capacity.[13] |

| DFT | B3LYP/6-311G** | Optimized molecular structure, FT-IR and Raman vibrational frequencies, chemical reactivity descriptors.[5] |

Table 2: Common Computational Methodologies and Their Applications.

Visualizing Theoretical Workflows and Molecular Interactions

To better illustrate the theoretical approaches and the logical relationships in the study of brominated phenylthiourea derivatives, the following diagrams are provided.

References

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. research.rug.nl [research.rug.nl]

- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 10. Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells - Ubaya Repository [repository.ubaya.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. N-p-Bromophenylthiourea | C7H7BrN2S | CID 2735620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of N-arylthiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylthiourea derivatives represent a versatile and enduring class of compounds that have captured the attention of chemists and pharmacologists for over a century. Characterized by a thiourea core linked to at least one aryl group, these compounds have a rich history, evolving from simple organic curiosities to key pharmacophores in modern drug discovery. Their synthetic accessibility and the ease with which their physicochemical and biological properties can be modulated through substitution have made them a cornerstone in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N-arylthiourea compounds, with a focus on their applications in oncology.

A Historical Perspective: From Discovery to Diverse Applications

The journey of thiourea and its derivatives began in the 19th century. The first synthesis of a thiourea derivative is credited to the Polish scientist Marceli Nencki.[1] Initially, these compounds were of interest for their unique chemical properties and as intermediates in the synthesis of other organic molecules, particularly heterocycles.[2][3]

Over the years, the broad spectrum of biological activities associated with N-arylthiourea derivatives became apparent. Early investigations revealed their potential as antimicrobial, antiviral, and antifungal agents.[4] This has led to the development of numerous derivatives with potent activity against various pathogens. Furthermore, their utility has expanded into agriculture as herbicides and insect growth regulators.[4] In medicinal chemistry, N-arylthiourea-containing compounds have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, anti-malarial, and anti-HIV agents.[1][4] However, it is in the realm of oncology that these compounds have shown particularly significant promise, with numerous derivatives demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][5]

Synthetic Methodologies: Crafting the N-arylthiourea Scaffold

The synthesis of N-arylthiourea compounds is generally straightforward, a key factor contributing to their widespread investigation. The most common and versatile method involves the reaction of an aryl isothiocyanate with a primary or secondary amine. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.

General Synthesis of N-arylthioureas from Isothiocyanates

This approach allows for the facile introduction of a wide variety of substituents on both the aryl ring and the nitrogen atoms, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 1-(4-acetylphenyl)-3-phenylthiourea

This protocol is adapted from a reported synthesis of a phenylthiourea-based compound.

-

Materials:

-

4-aminoacetophenone

-

Phenyl isothiocyanate

-

Ethanol

-

-

Procedure:

-

A solution of 4-aminoacetophenone (1.35 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

To this solution, phenyl isothiocyanate (1.35 g, 10 mmol) is added dropwise with stirring.

-

The reaction mixture is then heated under reflux for 2-3 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then dried to afford the desired 1-(4-acetylphenyl)-3-phenylthiourea.

-

One-Pot Synthesis from Amines and Carbon Disulfide

Experimental Protocol: Synthesis of N,N′-bis[2-(dimethylamino)phenyl]thiourea

This protocol describes the synthesis of a diarylthiourea using 1,1'-thiocarbonyldiimidazole as the thiocarbonyl source.[6]

-

Materials:

-

1,1′-thiocarbonyldiimidazole

-

2-amino-N,N′-dimethylaniline

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

To a stirred solution of 1,1′-thiocarbonyldiimidazole (0.38 g, 2.2 mmol) in CH₂Cl₂ (5 mL), a solution of 2-amino-N,N′-dimethylaniline (0.58 g, 4.3 mmol) in CH₂Cl₂ (5 mL) is added.[6]

-

The resulting solution is heated at 323 K overnight.[6]

-

An additional 50 mL of CH₂Cl₂ is added to the pale-yellow solution, and the solution is washed three times with 60 mL of deionized water.[6]

-

The organic layer is dried over Na₂SO₄ and evaporated to dryness under vacuum.[6]

-

The obtained solid is solubilized in a minimum amount of CH₂Cl₂ (ca. 5 mL), and an excess amount of Et₂O is added before the solution is stored at 253 K to induce crystallization.[6]

-

The product is obtained as an off-white powder.[6]

-

Anticancer Activity and Mechanism of Action

A significant body of research has demonstrated the potent anticancer activities of N-arylthiourea derivatives against a wide range of human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of N-arylthiourea compounds are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory 50 (GI₅₀) values. The following tables summarize the in vitro anticancer activity of selected N-arylthiourea derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Diarylthiourea Analogs [7]

| Compound | MCF-7 (GI₅₀, μM) | T-47D (GI₅₀, μM) | MDA-MB-453 (GI₅₀, μM) | LNCaP (GI₅₀, μM) |

| 7 | 3.16 | 2.53 | 4.77 | 3.54 |

Table 2: Anticancer Activity of N-benzoyl-N'-arylthiourea Derivatives [5]

| Compound | MCF-7 (IC₅₀, μM) | HT-29 (IC₅₀, μM) |

| 23d | < 0.39 | < 0.39 |

Table 3: Anticancer Activity of Benzodioxole-bearing Thiourea Derivatives [8]

| Compound | HCT116 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) |

| 7 | 1.11 | 1.74 | 7.0 |

| Doxorubicin | 8.29 | 7.46 | 4.56 |

Table 4: Anticancer Activity of a Diarylthiourea Derivative (Compound 4) [9][10]

| Cell Line | IC₅₀ (μM) |

| MCF-7 | 338.33 ± 1.52 |

Table 5: Anticancer Activity of Mono- and Bis-thiourea Derivatives [11]

| Compound | MOLT-3 (IC₅₀, μM) | HepG2 (IC₅₀, μM) | A549 (IC₅₀, μM) | MDA-MB-231 (IC₅₀, μM) | T47D (IC₅₀, μM) | HuCCA-1 (IC₅₀, μM) |

| 6 | 5.07 | 16.28 | - | - | - | - |

| 10 | 1.20 | - | - | - | - | - |

| 13 | - | - | - | - | - | 14.47 |

| 14 | - | 1.50 | 16.67 | 1.50 | - | - |

| 22 | - | - | - | - | 7.10 | - |

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism by which N-arylthiourea compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment of cancer cells with these derivatives leads to a significant increase in both early and late apoptotic cells.[9][12] This is often accompanied by DNA fragmentation, a hallmark of apoptosis.[9]

Furthermore, many N-arylthiourea compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, some derivatives have been shown to induce cell cycle arrest at the S phase.[9][12] Mechanistically, this can be linked to the activation of caspase-3, a key executioner caspase in the apoptotic pathway, suggesting that DNA damage induced by these compounds can trigger an intrinsic apoptotic cascade.[9]

Targeting Cellular Signaling Pathways

The anticancer activity of N-arylthiourea derivatives is also attributed to their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways, which play crucial roles in cell proliferation, survival, and differentiation, are prominent targets.

Inhibition of EGFR and HER2 Signaling

Several N-arylthiourea derivatives have been identified as inhibitors of EGFR and HER2.[13] These receptors are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[14][15] By inhibiting the kinase activity of EGFR and HER2, N-arylthiourea compounds can effectively block these pro-survival and pro-proliferative signals, leading to the inhibition of cancer cell growth.

Below is a diagram illustrating the EGFR/HER2 signaling pathway and the putative point of intervention by N-arylthiourea compounds.

Caption: EGFR/HER2 Signaling Pathway Inhibition by N-Arylthiourea Compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel N-arylthiourea derivatives as potential therapeutic agents follows a structured workflow, beginning with the synthesis and characterization of the compounds, followed by a series of in vitro and potentially in vivo biological evaluations.

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of N-arylthiourea compounds as anticancer agents.

Caption: General Experimental Workflow for N-Arylthiourea Drug Discovery.

Conclusion

N-arylthiourea compounds have a distinguished history and continue to be a fertile ground for the discovery of novel therapeutic agents. Their straightforward synthesis, coupled with their diverse and potent biological activities, particularly in the field of oncology, ensures their continued relevance in drug development. The ability of these compounds to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways underscores their potential as anticancer drugs. Future research will likely focus on the development of more selective and potent N-arylthiourea derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical settings. The enduring N-arylthiourea scaffold is poised to remain a significant contributor to the arsenal of small molecules aimed at combating cancer and other diseases.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. touroscholar.touro.edu [touroscholar.touro.edu]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jppres.com [jppres.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes and Protocols for 1-(3-Bromophenyl)thiourea in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The presence of a toxophoric N-C-S group and the ability to form numerous hydrogen bonds contribute to their diverse pharmacological profiles, which include anticancer, antibacterial, antiviral, and enzyme inhibitory activities.[1] 1-(3-Bromophenyl)thiourea, a member of this class, holds significant potential as a lead compound for the development of novel therapeutic agents. The bromine substitution on the phenyl ring can enhance lipophilicity and potentially modulate the biological activity of the molecule.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for its synthesis and for the evaluation of its biological activities are also presented to facilitate further research and drug discovery efforts.

Potential Applications in Medicinal Chemistry

While specific biological activity data for this compound is not extensively available in the public domain, the known activities of its derivatives suggest several promising areas of investigation.

Anticancer Activity

Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2] For instance, brominated diarylthioureas have been shown to cause cell cycle arrest in the S phase. It is hypothesized that this compound may exert anticancer effects through the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt and MAPK.

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon) | 9.0 | [3] |

| SW620 (colon, metastatic) | 1.5 | [3] | |

| K-562 (leukemia) | 6.3 | [3] | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung) | 0.2 | [3] |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (leukemia) | 1.62 | [4] |

Antimicrobial Activity

Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[5] Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways, such as DNA gyrase.[6] The structural features of this compound make it a candidate for evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-(2-trifluoromethylphenyl)-N'-(2-thienyl)-thiourea | Staphylococcus aureus | - | |

| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | Staphylococcus aureus | 4-32 | [7] |

| Methicillin-resistant S. aureus (MRSA) | 4-64 | [7] | |

| Thiourea derivative 7a | S. aureus ATCC 29213 | 1.39 ± 0.50 | [6] |

| B. subtilis ATCC 6633 | 2.01 ± 0.11 | [6] |

Enzyme Inhibition

The thiourea moiety can act as a pharmacophore for the inhibition of various enzymes. For example, certain thiourea derivatives have been identified as inhibitors of tyrosinase, cholinesterases, and urease.[8] 1-(3-chlorophenyl)-3-cyclohexylthiourea, a structurally similar compound, has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] This suggests that this compound could be investigated as an inhibitor of these and other medicinally relevant enzymes.

Table 3: Enzyme Inhibitory Activity of a Structurally Related Thiourea Derivative

| Compound | Enzyme | IC50 (µg/mL) | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | [8] |

| Butyrylcholinesterase (BChE) | 60 | [8] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromoaniline and potassium thiocyanate.[9]

Materials:

-

3-Bromoaniline

-

Potassium thiocyanate (KSCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 3-bromoaniline (1.39 g, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 ml of water.

-

Add 1.6 ml of concentrated HCl to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Cool the reaction mixture to room temperature and stir overnight.

-

Filter the precipitated product.

-

Wash the solid with water.

-

Dry the product.

-

Recrystallize the crude product from ethyl acetate to obtain colorless plates.

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Materials:

-

This compound

-

Cancer cell line(s) of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Diagram 2: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

DMSO (for stock solution)

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).

-

-

Incubation:

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Potential Signaling Pathway for Anticancer Activity

Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the intrinsic pathway.

Diagram 3: Postulated Apoptotic Pathway

Caption: A postulated signaling pathway for apoptosis induction.

Conclusion

This compound is a promising scaffold for medicinal chemistry research. Based on the significant anticancer, antimicrobial, and enzyme inhibitory activities of its structural analogs, this compound warrants further investigation. The provided synthesis and biological evaluation protocols offer a framework for researchers to explore the therapeutic potential of this compound and its future derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-Bromophenyl)thiourea Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Among these, 1,3-disubstituted thiourea derivatives, particularly those incorporating a halogenated phenyl ring, have garnered significant attention for their potential as anticancer agents. The presence of the C=S and N-H functional groups allows for hydrogen bonding, which can contribute to the inhibition of enzymatic activity, a key mechanism in cancer therapy. This document provides an overview of the applications of 1-(3-bromophenyl)thiourea derivatives in cancer research, including their cytotoxic effects, mechanisms of action, and detailed protocols for their synthesis and evaluation.

Anticancer Activity of this compound Derivatives

Substituted thiourea derivatives have shown potent cytotoxic activity against a variety of cancer cell lines, including those of the breast, lung, colon, prostate, and leukemia.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to induce apoptosis, inhibit key signaling pathways involved in cancer progression, and target specific enzymes like receptor tyrosine kinases (RTKs).[1][3]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiourea derivatives, including those with a bromophenyl moiety, against several human cancer cell lines.

Table 1: Cytotoxicity of 3-(Trifluoromethyl)phenylthiourea Analogs [1]

| Compound | Substituent (R) | SW480 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | PC3 (Prostate) IC50 (µM) | K-562 (Leukemia) IC50 (µM) | HaCaT (Normal) IC50 (µM) |

| 1 | 4-F-phenyl | 5.4 ± 0.5 | 6.3 ± 0.5 | 7.5 ± 0.6 | 6.9 ± 0.6 | > 100 |

| 2 | 3,4-di-Cl-phenyl | 2.1 ± 0.2 | 1.5 ± 0.1 | 3.8 ± 0.3 | 2.9 ± 0.2 | 45.2 ± 3.6 |

| 3 | 4-Cl-phenyl | 4.8 ± 0.4 | 5.1 ± 0.4 | 6.2 ± 0.5 | 5.8 ± 0.5 | > 100 |

| 8 | 4-CF3-phenyl | 3.2 ± 0.3 | 2.8 ± 0.2 | 8.9 ± 0.7 | 4.1 ± 0.3 | 68.7 ± 5.5 |

| 9 | 3-CF3-phenyl | 6.1 ± 0.5 | 7.2 ± 0.6 | 9.8 ± 0.8 | 8.5 ± 0.7 | > 100 |

| 11 | 4-Br-phenyl | Not specified | Not specified | Not specified | Not specified | Not specified |

| Cisplatin | - | 15.6 ± 1.2 | 12.8 ± 1.1 | 10.5 ± 0.9 | 8.7 ± 0.7 | 25.3 ± 2.1 |

| Doxorubicin | - | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.1 | 2.1 ± 0.2 |

Table 2: Cytotoxicity of Other Notable Thiourea Derivatives

| Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |

| N-(4-bromo)-benzoyl-N'-phenylthiourea (66) | Not specified | Not specified | [2] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea (5) | Breast cancer cell lines | 2.2 - 5.5 | [4] |

| ATX 11 (meta-iodinated aspirin derivative) | HK-1 (Nasopharyngeal) | 4.7 ± 0.7 | [5] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF7 | 1.11, 1.74, 7.0 | [6] |

Mechanism of Action

The anticancer effects of this compound and related derivatives are mediated through various mechanisms:

-

Induction of Apoptosis: Many thiourea derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis). For instance, compounds have been shown to induce late apoptosis in colon and leukemia cancer cell lines.[1] This is often associated with the activation of caspases, such as caspase-3.[7][8]

-

Inhibition of Signaling Pathways: These derivatives can modulate critical signaling pathways involved in cancer cell proliferation and survival.

-

Wnt/β-catenin Pathway: Some derivatives have been reported to suppress the proliferation and migration of cancer cells by inhibiting this pathway.[1]

-

PI3K/Akt/mTOR and Hedgehog Pathways: Unsymmetrical diaryl ureas have been developed as dual inhibitors of these pathways, showing excellent antiproliferative activity against breast cancer cells.[9]

-

NF-κB Pathway: A decrease in the activation of NF-κB, a key regulator of inflammation and cell survival, has been observed following treatment with certain thiourea derivatives.[7]

-

-

Enzyme Inhibition: Thiourea derivatives can act as inhibitors of various enzymes crucial for cancer progression.

-

Reduction of Angiogenesis: By inhibiting factors like Vascular Endothelial Growth Factor (VEGF), these compounds can suppress the formation of new blood vessels that tumors need to grow.[7]

-

Alteration of Cellular Metabolism: Metabolomic analyses have revealed that these compounds can shift the metabolic profiles of cancer cells, particularly affecting lipid and pyrimidine metabolism.[7]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Antibacterial Activity Screening of 1-(3-Bromophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The structural features of thiourea, particularly the C=S, C=O, and NH groups, are thought to be crucial for their biological action, potentially by interacting with the surface of bacterial membranes or inhibiting essential enzymes.[1] The presence of an electron-withdrawing group, such as a halogen on the phenyl ring, has been suggested to enhance the antibacterial activity of these compounds.[1] This document provides a detailed protocol for the antibacterial activity screening of 1-(3-Bromophenyl)thiourea, a specific derivative with potential as a novel antibacterial agent.

The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are designed to determine the compound's spectrum of activity and potency.[4][5][6] These methods include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar disk diffusion assay for a qualitative assessment of antibacterial activity.

Postulated Mechanism of Action

While the specific mechanism of this compound is yet to be elucidated, the proposed antibacterial mechanism for many thiourea-derived compounds involves the inhibition of key bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. Another potential mechanism could be the disruption of the bacterial cell wall integrity.[7]

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

0.5 McFarland standard

-

Sterile multichannel pipettes

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Inoculum: From a fresh agar plate, suspend several colonies of the test bacterium in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[5]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound. Add 100 µL of CAMHB to wells 2-12. Add 10 µL of the stock solution to well 1 and 10 µL to well 2. Mix the contents of well 2 and transfer 100 µL to well 3. Continue this serial dilution to well 10. Wells 11 and 12 will serve as controls.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11).

-

Controls:

-

Growth Control (Positive Control): Well 11 contains CAMHB and bacterial inoculum.

-

Sterility Control (Negative Control): Well 12 contains only CAMHB.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.

Materials:

-

Results from the MIC test

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile micropipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Spot-inoculate the aliquot onto a sterile agar plate.

-

Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to this compound.[4]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

-

Disk Preparation: Impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.

-

Application of Disks: Aseptically place the impregnated disks onto the inoculated agar surface.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]

-

Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Caption: Experimental workflow for antibacterial screening.

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antibacterial Activity of this compound

| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) [Disk Content] |

| Staphylococcus aureus | Gram-positive | Data | Data | Data [e.g., 30 µg] |

| Bacillus subtilis | Gram-positive | Data | Data | Data [e.g., 30 µg] |

| Escherichia coli | Gram-negative | Data | Data | Data [e.g., 30 µg] |

| Pseudomonas aeruginosa | Gram-negative | Data | Data | Data [e.g., 30 µg] |

| Positive Control (e.g., Ciprofloxacin) | N/A | Data | Data | Data [e.g., 5 µg] |

Conclusion

These protocols provide a standardized framework for the initial antibacterial screening of this compound. The data generated will be crucial for determining the compound's potential as a lead for the development of new antibacterial agents. Further studies, including time-kill kinetic assays and in vivo efficacy models, will be necessary to fully characterize its therapeutic potential.

References

- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. routledge.com [routledge.com]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis [mdpi.com]

- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-Bromophenyl)thiourea as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3-Bromophenyl)thiourea as a potential corrosion inhibitor for mild steel, particularly in acidic environments. The information compiled herein is based on existing literature on phenylthiourea derivatives and their analogs. While specific experimental data for this compound is limited in publicly available literature, the data for closely related compounds, such as other bromophenylthiourea derivatives, strongly support its potential efficacy.

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, especially in acidic conditions encountered during processes like industrial cleaning, pickling, and oil and gas exploration. Corrosion inhibitors are crucial in mitigating this degradation, extending the lifespan of equipment and preventing costly failures. Thiourea and its derivatives have emerged as a significant class of organic corrosion inhibitors due to the presence of nitrogen and sulfur atoms, which act as adsorption centers on the metal surface. This compound, a member of this family, is a promising candidate for corrosion inhibition, with its aromatic ring and halogen substituent potentially enhancing its protective properties.

Data Presentation

The following tables summarize quantitative data obtained from studies on compounds analogous to this compound, providing insights into the expected performance.

Disclaimer: The following data is for 4-(4-bromophenyl) thiosemicarbazide, a closely related analog of this compound, in 1.0 M HCl solution. This data is presented to illustrate the potential performance of brominated phenylthiourea derivatives.

Table 1: Potentiodynamic Polarization Data for a this compound Analog

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank (1.0 M HCl) | -0.518 | 158.78 | - |

| 1 x 10⁻⁵ | - | - | - |

| 1 x 10⁻⁴ | - | - | - |

| 1 x 10⁻³ | - | 8.10 | 94.9 |

| 1 x 10⁻² | - | - | - |

Data extracted from a study on 4-(4-bromophenyl) thiosemicarbazide[1].

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a this compound Analog

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank (1.0 M HCl) | 102 | - | - |

| 1 x 10⁻⁵ | - | - | - |

| 1 x 10⁻⁴ | - | - | - |

| 1 x 10⁻³ | 2119 | - | 95.2 |

| 1 x 10⁻² | - | - | - |

Data extracted from a study on 4-(4-bromophenyl) thiosemicarbazide[1].

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound.[2]

Materials:

-

3-Bromoaniline

-